molecular formula C20H20N2O4S2 B12205086 (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B12205086
M. Wt: 416.5 g/mol
InChI Key: KILDNONXOQANBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation .

Medicine

In medicine, this compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer therapy .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique electronic and optical properties. Its electron-deficient nature and high oxidative stability make it suitable for applications in electronics and photonics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N-(3-(4-(benzyloxy)phenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide apart is its thieno[3,4-d]thiazole core, which provides unique electronic properties and high oxidative stability. These characteristics make it particularly valuable in applications requiring robust and stable materials .

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-phenylmethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C20H20N2O4S2/c1-14(23)21-20-22(18-12-28(24,25)13-19(18)27-20)16-7-9-17(10-8-16)26-11-15-5-3-2-4-6-15/h2-10,18-19H,11-13H2,1H3

InChI Key

KILDNONXOQANBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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